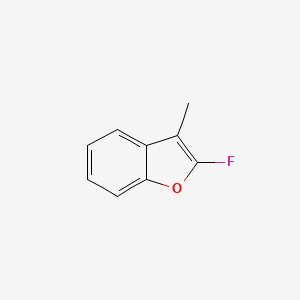

2-Fluoro-3-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FO |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

2-fluoro-3-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7FO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |

InChI Key |

DIHNHDAHHLWZFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)F |

Origin of Product |

United States |

Synthesis Methodologies for 2 Fluoro 3 Methylbenzofuran and Its Key Precursors/derivatives

Strategies for Benzofuran (B130515) Ring Formation with Fluorine and Methyl Substitution

The construction of the 2-fluoro-3-methylbenzofuran core can be approached through various synthetic strategies, primarily involving the formation of the benzofuran ring system with the desired substituents already in place or introduced during the process.

Cyclization Reactions for Benzofuran Core Assembly

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like benzofurans. These can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular cyclization involves the formation of the benzofuran ring from a single molecule containing all the necessary atoms. A common strategy involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 5-fluoro-2-(4-hydroxyphenyl)-3-methylbenzofuran has been achieved through a researchgate.netresearchgate.net-sigmatropic rearrangement of an O-aryloxime, which is a type of intramolecular process. unimi.it In this one-pot procedure, the condensation of an aryloxyamine with a ketone yields an intermediate O-aryloxime. This intermediate then undergoes a sigmatropic rearrangement, followed by re-aromatization and intramolecular cyclization with the elimination of ammonia (B1221849) to afford the benzofuran structure. unimi.it While this example results in a 5-fluoro isomer, the principle of using a substituted phenol (B47542) and a ketone to construct the 3-methylbenzofuran (B1293835) core is a key strategy.

Another relevant intramolecular approach is the base-catalyzed cyclization of 2-formylphenoxyacetate esters, which yields benzofuran-2-carboxylate esters. While not directly producing a 2-fluoro derivative, this highlights a pathway to functionalize the 2-position. The introduction of the methyl group at the 3-position is often achieved by starting with a methyl-substituted phenol or acetophenone, which avoids less selective post-cyclization alkylation.

A unique intramolecular vinylogous Michael addition has also been reported for the synthesis of highly substituted benzofurans. This method involves the base-promoted one-pot sequential O-allylation of o-hydroxy-cinnamates or related compounds, followed by an intramolecular conjugate addition to form the benzofuran ring. researchgate.net

Intermolecular condensation reactions involve the joining of two or more separate molecules to form the benzofuran ring. One such approach is the acid-catalyzed heteroannulation of benzoquinones with cyclohexanones to produce benzofuran structures. dtu.dk This one-pot synthesis proceeds under acetic acid catalysis. dtu.dk

A palladium-catalyzed intermolecular carbochlorocarbonylation of alkynes with acid chlorides has been developed, which can produce α,β-unsaturated acid chlorides. Notably, using 3-methylbenzofuran-2-carbonyl chloride as a reactant yielded the corresponding product, demonstrating the reactivity of benzofuran derivatives in such intermolecular processes. acs.org

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single flask, avoiding the isolation of intermediates. A rhodium-catalyzed one-pot reaction has been developed for the synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans. rsc.org Furthermore, a transition-metal-free one-pot synthesis of fused benzofuranamines has been reported, starting from 2-fluorobenzonitrile (B118710) and propionic acid. mdpi.com

Another notable one-pot procedure involves the synthesis of 2,3-disubstituted benzofurans via a palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. acs.org This highlights a versatile route to various substituted benzofurans.

Direct Fluorination Techniques for this compound

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed benzofuran ring. Electrochemical methods have proven to be particularly useful for this transformation.

The direct introduction of fluorine at the 2-position of a 3-substituted benzofuran can be achieved through anodic fluorination. thieme-connect.comnih.gov This electrochemical method offers a regioselective way to synthesize fluorinated heterocycles. cu.edu.eg

The anodic fluorination of 3-methylbenzofuran has been studied, leading to the formation of several fluorinated products. thieme-connect.com The electrolysis is typically carried out in an undivided cell using platinum electrodes in the presence of a fluoride (B91410) salt as both the supporting electrolyte and the fluorine source. thieme-connect.comnih.gov

The reaction of 3-methylbenzofuran under these conditions yields a mixture of products, primarily the cis and trans isomers of 2,3-difluoro-2,3-dihydrobenzofuran, along with cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran. thieme-connect.comnih.gov The formation of the 2-fluoro-3-hydroxy derivative is more pronounced when the electrolysis is conducted in the presence of residual water. thieme-connect.com

It is important to note that the dehydrofluorination of the major products, the cis-2,3-difluoro derivatives, does not lead to the aromatic 2-fluorobenzofuran. Instead, it results in the formation of nonaromatic 2-fluoro-3-benzofuranylidene derivatives. nih.gov

The yields of the fluorinated products are influenced by the electrolysis conditions, such as the applied potential (potentiostatic vs. galvanostatic control). Potentiostatic conditions have been shown to provide higher yields of the fluorinated products compared to galvanostatic conditions. thieme-connect.com

| Starting Material | Fluorination Products | Key Observations |

| 3-Methylbenzofuran | * cis-2,3-Difluoro-2,3-dihydrobenzofuran* trans-2,3-Difluoro-2,3-dihydrobenzofuran* cis-2-Fluoro-3-hydroxy-2,3-dihydrobenzofuran | * The difluoro derivatives are the main products. thieme-connect.comnih.gov* The hydroxy derivative's formation increases with water presence. thieme-connect.com* Dehydrofluorination of difluoro products yields non-aromatic compounds. nih.gov |

| Electrolysis Condition | Effect on Yield |

| Potentiostatic | Higher yields of fluorinated products. thieme-connect.com |

| Galvanostatic | Lower yields compared to potentiostatic control. thieme-connect.com |

Electrophilic Fluorination Strategies for Benzofuran-2(3H)-ones

A key precursor for this compound can be 3-methylbenzofuran-2(3H)-one. The introduction of fluorine at the C2 position of this lactone via electrophilic fluorination is a direct approach. Benzofuran-2(3H)-ones are cyclic esters that can be synthesized through methods such as the acid-catalyzed cyclization of o-hydroxyphenylacetic acid, sometimes using recoverable catalysts like silica (B1680970) sulfonic acid in an environmentally friendly process. google.com

Once the 3-methylbenzofuran-2(3H)-one substrate is obtained, electrophilic fluorinating agents can be employed. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used for the α-fluorination of carbonyl compounds. ucc.iescripps.edu The reaction proceeds by generating an enolate from the benzofuran-2(3H)-one under basic conditions, which then attacks the electrophilic fluorine source.

Another advanced method is anodic fluorination. researchgate.netthieme-connect.comthieme-connect.com While direct application on 3-methylbenzofuran-2(3H)-one is not extensively detailed, the anodic fluorination of 3-substituted benzofurans has been shown to produce 2-fluoro-2,3-dihydrobenzofuran derivatives. researchgate.netthieme-connect.comthieme-connect.com This electrochemical method avoids the need for expensive fluorinating reagents and can be a powerful tool for selective fluorination. scripps.edu The asymmetric α-fluorination of benzofuranones has also been achieved using chiral phase-transfer catalysts, offering a route to enantiomerically enriched fluorinated compounds. beilstein-journals.org

The resulting this compound-2(3H)-one is a valuable intermediate. It can potentially be converted to this compound through reduction of the carbonyl group and subsequent elimination.

Halogenation and Subsequent Fluorine Introduction Pathways

An alternative and widely practiced strategy for introducing fluorine into an aromatic system is through a halogen exchange (Halex) reaction on a halogenated precursor. This two-step pathway involves first introducing a bromine or iodine atom at the desired position, followed by nucleophilic substitution with a fluoride source.

The first step is the halogenation of a suitable 3-methylbenzofuran precursor. Regioselective halogenation can be achieved using various reagents. For instance, iron(III)-catalyzed halogenation has been reported for the functionalization of ketone-containing precursors, which can cyclize to form benzofurans. mdpi.com The addition of halogens like bromine to the benzofuran ring is a standard transformation. nih.gov

Once the 2-bromo- or 2-iodo-3-methylbenzofuran is synthesized, the crucial second step is the fluorine introduction. This is typically accomplished using a nucleophilic fluoride source such as potassium fluoride (KF) or silver fluoride (AgF). ucc.ie The success of this reaction often depends on the solvent and the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. This pathway is advantageous as it avoids the direct handling of often aggressive electrophilic fluorinating agents. ucc.ie

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Catalytic methods are employed in constructing the benzofuran skeleton, introducing functional groups, and performing the fluorination step itself.

Metal-Catalyzed Coupling Reactions for Functionalization of Benzofurans

Transition metal catalysis is a cornerstone of modern organic synthesis, and the construction of functionalized benzofurans is no exception. acs.org A multitude of catalysts based on palladium, copper, gold, nickel, and rhodium have been developed for this purpose. acs.orgbeilstein-journals.orgresearchgate.netresearchgate.net

Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling of terminal alkynes with iodophenols, are powerful methods for building the benzofuran ring. acs.orgnih.govresearchgate.net Similarly, Suzuki coupling can be used to introduce aryl or alkyl groups onto the benzofuran scaffold. For instance, a pre-existing halogenated 2-fluorobenzofuran could undergo a Suzuki coupling reaction to introduce the methyl group at the 3-position, or vice-versa. researchgate.net

Direct C-H functionalization has emerged as a highly efficient strategy that avoids the need for pre-halogenated substrates. beilstein-journals.orgresearchgate.net Metals like palladium, rhodium, and gold can catalyze the direct introduction of functional groups at various positions of the benzofuran ring, offering a more atom-economical route to substituted derivatives. beilstein-journals.orgresearchgate.netd-nb.info

Table 1: Examples of Metal-Catalyzed Reactions in Benzofuran Synthesis

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Sonogashira Coupling | (PPh₃)PdCl₂ / CuI | Synthesis of benzofuran derivatives from terminal alkynes and iodophenols. | nih.gov |

| C-H Alkynylation | AuCl / Zn(OTf)₂ | Direct C2-alkynylation of benzofurans. | beilstein-journals.orgd-nb.info |

| C-H Benzoxylation | Palladium | Intermolecular oxidative C-O bond formation at the C3 position. | researchgate.net |

| Cyclization | Nickel | Intramolecular nucleophilic addition to furnish benzofuran derivatives. | acs.org |

Phase Transfer Catalysis (PTC) in Benzofuran Synthesis and Derivatization

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, such as a solid salt and an organic solution. tandfonline.comscielo.org.za This is particularly relevant for fluorination reactions using alkali metal fluorides like KF, which have low solubility in organic solvents.

In the context of synthesizing this compound via a Halex reaction, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogensulphate) can transport the fluoride anion from the solid or aqueous phase into the organic phase where the halogenated benzofuran substrate is dissolved. tandfonline.comunimi.it

Furthermore, PTC has been successfully employed in the asymmetric α-fluorination of benzofuranones. beilstein-journals.org Chiral phosphonium (B103445) salts have been used as phase-transfer catalysts to achieve high enantioselectivity in the reaction between benzofuranones and electrophilic fluorine sources, demonstrating the power of PTC in controlling stereochemistry. beilstein-journals.org PTC is also used for the synthesis of benzofuran precursors, for example, in the alkylation of phenolic hydroxyl groups. unimi.it

Cooperative Catalysis in Benzofuran Functionalization (e.g., NHC/Photoredox Catalysis)

Cooperative catalysis, where two or more catalysts work in concert to enable a transformation that is not possible with either catalyst alone, represents a frontier in chemical synthesis. A prime example in benzofuran chemistry is the use of zinc-gold cooperative catalysis for the direct C2-alkynylation of benzofurans. beilstein-journals.orgd-nb.inforesearchgate.net In this system, the gold catalyst activates the alkyne, while the zinc Lewis acid activates the benzofuran substrate, enabling a reaction that is otherwise inefficient. beilstein-journals.org

While specific examples of N-heterocyclic carbene (NHC) or photoredox catalysis for the direct synthesis of this compound are not prominent, these modern catalytic strategies are widely applicable. For instance, cooperative catalysis involving rhodium and organo-catalysts has been used to synthesize chiral 2,3-dihydrobenzofurans. rsc.org The principles of NHC and photoredox catalysis, which excel at generating and reacting with radical intermediates, could foreseeably be applied to the functionalization or fluorination of benzofuran systems.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. benthamdirect.com Several green approaches have been applied to the synthesis of benzofurans and their precursors.

One key area is the use of greener solvents. A one-pot synthesis of benzofuran derivatives has been reported using copper iodide as a catalyst in a deep eutectic solvent (DES), which is a biodegradable and low-toxicity alternative to conventional volatile organic solvents. acs.orgnih.gov Water has also been used as a solvent for copper-catalyzed benzofuran synthesis. researchgate.net

Energy efficiency is another core principle. Developing reactions that proceed at ambient temperature, as demonstrated in some palladium-catalyzed benzofuran syntheses, reduces energy consumption. elsevier.es

Chemical Reactivity and Derivatization of 2 Fluoro 3 Methylbenzofuran Scaffolds

Aromatic Substitution Reactions on the 2-Fluoro-3-methylbenzofuran Ring System

Aromatic substitution reactions are fundamental to modifying the core structure of this compound, enabling the introduction of various functional groups onto the benzofuran (B130515) ring.

Electrophilic Substitution Patterns of Benzofuran Derivatives

Resonance theory suggests that electrophilic substitution should occur at the C-3 position. rsc.org However, in practice, benzofuran undergoes electrophilic substitution almost exclusively at the C-2 position. rsc.org This unusual orientation is attributed to the high electronegativity of the oxygen atom, which holds its unshared electron pair more tightly, diminishing its interaction with the double bonds of the furan (B31954) ring. rsc.org This effect makes the benzofuran behave more like an olefin, favoring electrophilic attack at the C-2 position. rsc.org

A variety of electrophilic substitution reactions have been performed on benzofuran derivatives, including bromination, formylation, and acylation, to synthesize a range of substituted products. rsc.org

C-F Bond Activation and Cross-Coupling Reactions in 2-Fluorobenzofurans

The activation of the typically robust C-F bond in 2-fluorobenzofurans presents a significant challenge and a powerful tool for synthetic chemists. nih.govbeilstein-journals.org Nickel-catalyzed cross-coupling reactions have emerged as an effective method for the arylation of 2-fluorobenzofurans. nih.govbeilstein-journals.orgsciety.orgresearchgate.net This transformation proceeds under mild conditions and allows for the synthesis of a variety of 2-arylbenzofurans. nih.govbeilstein-journals.org

The mechanism involves the formation of a nickelacyclopropane intermediate from the reaction of the 2-fluorobenzofuran with a zero-valent nickel species. nih.govbeilstein-journals.orgresearchgate.net Subsequent β-fluorine elimination from this intermediate facilitates the activation of the aromatic C-F bond, leading to the cross-coupled product. nih.govbeilstein-journals.orgresearchgate.net This method has proven to be tolerant of various substituents on both the benzofuran ring and the arylboronic acid coupling partner. nih.govbeilstein-journals.org

Furthermore, the differential reactivity of C-F and C-Br bonds allows for orthogonal coupling reactions. For instance, a palladium catalyst can selectively activate a C-Br bond in the presence of a C-F bond, enabling the sequential introduction of different aryl groups onto the benzofuran scaffold. nih.govbeilstein-journals.orgresearchgate.net

Another approach to C-F bond activation involves acid-mediated intermolecular C-F/C-H cross-coupling. rsc.org By treating 2-fluorobenzofurans with arenes in the presence of a Lewis acid like AlCl3, 2-arylbenzofurans can be synthesized without the need for transition metals. rsc.org Mechanistic studies suggest the formation of an α-fluorine-stabilized carbocation intermediate, which then undergoes a Friedel-Crafts-type reaction with the arene. rsc.org

| Reaction Type | Catalyst/Reagent | Reactants | Product | Key Features |

| Nickel-Catalyzed Cross-Coupling | Ni(cod)2, PCy3 | 2-Fluorobenzofurans, Arylboronic acids | 2-Arylbenzofurans | Mild conditions, C-F bond activation, β-fluorine elimination mechanism. nih.govbeilstein-journals.orgresearchgate.net |

| Orthogonal Cross-Coupling | Pd catalyst then Ni catalyst | 5-Bromo-2-fluorobenzofuran, Arylboronic acids | 2-Aryl-5-aryl'-benzofuran | Selective C-Br then C-F bond activation. nih.govbeilstein-journals.orgresearchgate.net |

| Acid-Mediated Cross-Coupling | AlCl3 | 2-Fluorobenzofurans, Arenes | 2-Arylbenzofurans | Transition-metal-free, involves α-fluorine-stabilized carbocation. rsc.org |

Dearomatization Reactions of this compound and Analogues

Dearomatization reactions provide a direct route to valuable 2,3-dihydrobenzofuran (B1216630) scaffolds, which are present in numerous natural products and biologically active molecules. acs.orgnih.govnih.govresearchgate.net

Fluoroaroylation for 2,3-Difunctionalized Dihydrobenzofurans

A significant advancement in the dearomatization of benzofurans is the dearomatizing 2,3-fluoroaroylation. acs.orgnih.govnih.govresearchgate.net This reaction utilizes aroyl fluorides as bifunctional reagents, enabling the simultaneous introduction of both an aroyl group and a fluorine atom across the 2,3-double bond of the benzofuran. acs.orgnih.gov The process is achieved through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis system. acs.orgnih.govnih.govresearchgate.net

The reaction cascade is initiated by the generation of a benzofuran radical cation via photoredox catalysis and a neutral ketyl radical from the aroyl fluoride (B91410) through NHC catalysis. acs.orgnih.govresearchgate.net A radical-radical cross-coupling of these two species leads to the formation of 3-aroyl-2-fluoro-2,3-dihydrobenzofurans in moderate to good yields and with high diastereoselectivity. acs.orgnih.govnih.govresearchgate.net This redox-neutral transformation exhibits a broad substrate scope and high functional group tolerance. acs.orgnih.govresearchgate.net Initial experiments for this reaction were conducted with 3-methylbenzofuran (B1293835). nih.gov

Cyclopropanation of Benzofurans leading to 2,3-Dihydrobenzofurans

Cyclopropanation represents another strategy for the dearomatization of benzofurans, leading to the formation of cyclopropane-fused 2,3-dihydrobenzofuran derivatives. nih.gov The development of new cyclopropanation methods is crucial for accessing novel compounds with potential applications, for instance, in fragrance chemistry. nih.gov Various methods for the transfer of a CH2 group onto C=C bonds, such as advanced Simmons-Smith methodology using zinc carbenoids and aluminum- or magnesium-mediated techniques, have been explored. nih.gov

Functional Group Interconversions and Side Chain Modifications of this compound Derivatives

Functional group interconversions (FGIs) are essential for elaborating the core this compound scaffold into more complex and functionally diverse molecules. imperial.ac.ukyoutube.comlibretexts.org These transformations involve the conversion of one functional group into another through reactions like oxidation, reduction, substitution, and addition/elimination. imperial.ac.uk

For instance, a carboxylic acid group on a benzofuran ring, such as in 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, can be a versatile handle for further modifications. This carboxylic acid can be reduced to an alcohol or undergo other transformations. The fluorine atom itself can be a site for nucleophilic substitution, although this is generally challenging on an aromatic ring unless activated by electron-withdrawing groups. wikipedia.orgbyjus.com

Hydroxylation and Etherification Reactions

The introduction of hydroxyl and ether functionalities onto the benzofuran scaffold is a key strategy for developing new analogues with altered solubility, polarity, and receptor-binding capabilities.

Hydroxylation:

Direct hydroxylation of the this compound core is not a commonly reported transformation. However, related reactions on the benzofuran ring system provide insight into potential synthetic routes. For instance, anodic fluorination of 3-methylbenzofuran can lead to the formation of 2-fluoro-3-hydroxy derivatives as minor byproducts alongside the major 2,3-difluoro products. thieme-connect.com This suggests that under specific oxidative conditions, hydroxylation can occur. Another approach involves the hydrolysis of precursor molecules. For example, hydrolysis of an epoxide intermediate, such as that formed from the 3-position, can yield a diol, demonstrating a method to introduce hydroxyl groups onto the dihydrobenzofuran skeleton. unimi.it

Etherification:

Etherification is a more frequently employed derivatization technique. It typically involves the O-alkylation of a hydroxylated benzofuran precursor. Phenolic hydroxyl groups on the benzene (B151609) ring portion of the scaffold are readily converted to ethers. Phase-transfer catalysis (PTC) conditions can be used for the alkylation of these phenols with various alkyl halides. unimi.it Furthermore, alcohols derived from the reduction of carboxylic acid or ester functionalities on the benzofuran ring can be converted to ethers by reaction with reagents like methyl iodide in the presence of a base such as sodium hydride. science.gov These reactions are fundamental in building larger, more complex molecules, as seen in the synthesis of compounds like methyl 6-bromanyl-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. inchikey.info

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Anodic Fluorination | Electrolysis in Et3N·3HF/MeCN | 2-Fluoro-3-hydroxy derivative | thieme-connect.com |

| Epoxide Hydrolysis | HCl-promoted in dioxane:water | Diol | unimi.it |

| O-Alkylation (Phenol) | N,N-dimethylalkylamines, PTC | Aryl Ether | unimi.it |

| O-Alkylation (Alcohol) | Methyl iodide, Sodium hydride | Alkyl Ether | science.gov |

Introduction of Amine and Other Nitrogen-Containing Moieties

The incorporation of nitrogen-containing groups is a cornerstone of medicinal chemistry, as these functionalities can participate in hydrogen bonding and salt formation, significantly impacting pharmacological profiles.

Direct Amination and Amide Formation:

The this compound scaffold can be functionalized with amine groups through various synthetic pathways. A direct method involves the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes, which provides access to 2-aminobenzofuran derivatives. researchgate.net More commonly, amines are introduced by converting other functional groups. For example, a carboxylic acid or ester group on the benzofuran ring can be converted into a primary amine. This can be achieved through a Curtius reaction, where an ester is first hydrolyzed to the carboxylic acid, then converted to an acyl azide, which rearranges to an isocyanate and is subsequently hydrolyzed to the amine. jst.go.jp This amine can then undergo further reactions, such as reductive amination. jst.go.jp

Amide derivatives are readily synthesized by coupling a benzofuran carboxylic acid with a desired amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). unimi.it This method has been used to prepare amides with various secondary amines, such as morpholine (B109124) and N-methylpiperazine. unimi.it

Synthesis of Nitrogen-Containing Heterocycles:

The this compound moiety can also be incorporated into larger heterocyclic systems containing nitrogen. For example, treatment of a 3-aroyl-2-fluoro-2,3-dihydrobenzofuran with hydroxylamine (B1172632) hydrochloride can lead to the formation of an oxime, which may further cyclize to an isoxazoline. acs.org The synthesis of 3-(5-Fluoro-3-methylbenzofuran-2-yl)isoxazol-5-amine demonstrates the direct attachment of a nitrogen-rich isoxazole (B147169) ring to the 2-position of the benzofuran core. chemsrc.com

| Derivatization Strategy | Precursor Functional Group | Reagents & Conditions | Resulting Moiety | Reference(s) |

| Annulation | N-Phenoxy amide | Base-mediated with gem-difluoroalkene | 2-Amino | researchgate.net |

| Curtius Reaction | Carboxylic Acid Ethyl Ester | 1. Hydrolysis (H₂O₂) 2. DPPA, t-BuOH, reflux | 5-Amino (as Boc-protected) | jst.go.jp |

| Amide Coupling | Carboxylic Acid | EDC, Morpholine or N-Methylpiperazine | Amide | unimi.it |

| Oxime Formation | Ketone | Hydroxylamine hydrochloride | Oxime/Isoxazoline | acs.org |

| Reductive Amination | Amine | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine | jst.go.jpokayama-u.ac.jp |

Carboxylic Acid and Ester Derivatization

Carboxylic acid and ester groups are versatile handles for the elaboration of the this compound scaffold, serving as key intermediates for a multitude of further transformations.

Synthesis and Hydrolysis:

Benzofuran-2-carboxylic acids, such as 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, are important building blocks. sigmaaldrich.comchemicalbook.com The corresponding esters, typically ethyl or methyl esters, are often synthesized directly through cyclization-esterification reactions. science.gov These esters can be readily hydrolyzed back to the parent carboxylic acid under basic (e.g., KOH) or acidic conditions, a common step in multi-step synthetic sequences. unimi.itjst.go.jp

Ester and Carboxylic Acid as Synthetic Intermediates:

The true utility of these functional groups lies in their conversion to other moieties. As discussed previously, the carboxylic acid is the precursor for amide bond formation and can be converted to amines. unimi.itjst.go.jp The ester group can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, which can then be used in etherification reactions. science.govjst.go.jp

Furthermore, the carbonyl group of the ester or a ketone derived from it can be the site of more complex carbon-carbon bond-forming reactions. For example, a 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester has been used as a starting point in the synthesis of potent anti-tumor agents, where the ester is ultimately converted to a ketone (methanone) derivative. science.govresearchgate.net

| Reaction | Starting Material | Reagents | Product | Reference |

| Ester Hydrolysis | Ester (e.g., ethyl ester) | H₂O₂, NaOH or HCl | Carboxylic Acid | unimi.itjst.go.jp |

| Ester Reduction | Ester (e.g., ethyl ester) | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | jst.go.jp |

| Amide Formation | Carboxylic Acid | EDC, Amine (e.g., Morpholine) | Amide | unimi.it |

| Methanone Synthesis | Carboxylic Acid Ethyl Ester | Grignard/Organolithium Reagents | Ketone (Methanone) | researchgate.net |

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 3 Methylbenzofuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed information about the atomic arrangement and connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Fluoro-3-methylbenzofuran and its derivatives, ¹H NMR spectra provide key insights into the substitution pattern on the benzofuran (B130515) core. The chemical shifts (δ) of the aromatic protons can confirm their positions on the benzene (B151609) ring, while the signal for the methyl group provides evidence for its presence at the 3-position.

Representative ¹H NMR Data for a this compound Derivative:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.40-7.10 | Multiplet | - |

| Methyl-H (at C3) | 2.25 | Doublet | 2.0 |

This table presents typical ¹H NMR data for a substituted this compound, illustrating the characteristic chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the comprehensive analysis of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon, with the fluorine-bearing carbon (C2) and the methyl-substituted carbon (C3) showing characteristic resonances.

Representative ¹³C NMR Data for a this compound Derivative:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic-C | 150.0 - 110.0 |

| C2 | 155.0 (d, J = 300.0 Hz) |

| C3 | 115.0 (d, J = 20.0 Hz) |

| Methyl-C (at C3) | 8.0 (d, J = 5.0 Hz) |

This table showcases typical ¹³C NMR data for a substituted this compound, highlighting the chemical shifts and carbon-fluorine coupling constants.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the aromatic ring and to confirm the proximity of the methyl group to other protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a definitive assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between carbon and proton atoms. This technique can definitively establish the position of the methyl group at C3 by showing a correlation between the methyl protons and the C2, C3, and C3a carbons. It also helps to assign the quaternary carbons in the benzofuran ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient and widely used sampling technique for obtaining high-quality IR spectra of solid and liquid samples. nii.ac.jp For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of specific structural features.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-F Stretch | 1200-1000 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-O-C Stretch (Ether) | 1250-1050 | Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

This table outlines the expected IR absorption frequencies for the key functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, often showing the loss of the methyl group or other characteristic fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. factorx-db.orgresearchgate.net This method is routinely employed in the analysis of this compound derivatives to determine their purity and to monitor reaction progress. nih.govrsc.org

In a typical application, a sample containing a derivative, such as N-((5-Fluoro-3-methylbenzofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, is passed through an HPLC column to separate it from any impurities or unreacted starting materials. nih.gov The eluent from the chromatography column is then introduced into the mass spectrometer. The purity of the final compounds is often assessed by the peak area in the HPLC chromatogram. nih.gov For instance, the purity of derivatives of this compound has been successfully assessed using LC/MS, with purity levels greater than 95% being reported. nih.gov

The selection of the stationary phase, mobile phase, and gradient is critical for achieving good separation. For example, a pentafluorophenyl stationary phase is often used for the separation of fluorinated compounds like those derived from this compound. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the ion source in the mass spectrometry of benzofuran derivatives. nih.govmolaid.com This method is particularly suitable for polar, thermally labile, and high molecular weight compounds. ESI generates ions directly from a solution by creating a fine spray of charged droplets in the presence of a strong electric field. The solvent evaporates from the droplets, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

This technique is frequently mentioned in the characterization of this compound derivatives. For example, ESI-MS was used to obtain mass spectra for novel benzofuran derivatives with osteoblast differentiation-promoting activity. nih.gov Similarly, the analysis of potential SARS-CoV-2 inhibitors, including derivatives of 5-Fluoro-3-methylbenzofuran, was performed using an Agilent LC/MSD time-of-flight mass spectrometer equipped with an electrospray ionization source. nih.gov The resulting mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) helps to confirm the identity of the synthesized compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification. HRMS is a critical tool for confirming the structure of newly synthesized this compound derivatives. semanticscholar.org

The technique is capable of distinguishing between compounds that have the same nominal mass but different elemental compositions. Time-of-Flight (TOF) analyzers are commonly coupled with ESI sources (ESI-TOF) for HRMS analysis of these compounds. nih.govresearchgate.net Research findings consistently report the calculated mass for a proposed chemical formula and the experimentally found mass, with very small differences between the two values confirming the correct structure. researchgate.net

Below is a table summarizing HRMS data for several derivatives containing the this compound scaffold or closely related structures, as reported in various studies.

| Compound Name/Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| (5-fluoro-2-methylbenzofuran-3-yl)(phenyl)methanone derivative | C16H12FO2 | [M+H]+ | 255.0816 | 255.0818 | researchgate.net |

| 4-((cyclopentyl(5-fluoro-3-methylbenzofuran-2-yl)methyl)amino)benzoic acid derivative | C21H21FNaO4 | [M+Na]+ | 379.1322 | 379.1311 | nih.gov |

| (Z)-2-fluoro-3-(3-methylbenzofuran-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C21H19FO5 | [M+H]+ | 387.1295 | 387.1289 | semanticscholar.org |

| N-(2-((2-azido-6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl(phenyl)methyl)benzofuran-3-yl)-4-methylbenzenesulfonamide | C32H23F3N4NaO4S | [M+Na]+ | 639.1284 | 639.1272 | molaid.com |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For compounds like this compound derivatives that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. This information is crucial for understanding the molecule's conformation and its packing in the solid state. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the crystal, from which the atomic structure can be determined. rsc.org

While a publicly available crystal structure for the parent compound this compound was not identified, XRD analysis has been successfully performed on several closely related fluorinated benzofuran derivatives. nih.govsemanticscholar.org For example, the crystal structure of 5-(4-Fluorophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran was determined, providing detailed crystallographic data. nih.gov This analysis revealed the dihedral angle between the fluorophenyl ring and the benzofuran plane and identified weak intermolecular C—H⋯O hydrogen bonds that link the molecules in the crystal lattice. nih.gov Similarly, X-ray crystal structure analysis has been mentioned for derivatives such as (2-Fluoro-3-methyl-2,3-dihydrobenzofuran-3-yl)(phenyl)methanone. semanticscholar.org

The table below presents crystallographic data for a representative fluorinated methylbenzofuran derivative.

| Parameter | Value |

|---|---|

| Compound | 5-(4-Fluorophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran |

| Formula | C16H13FO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.101 (5) |

| b (Å) | 5.3150 (16) |

| c (Å) | 17.317 (5) |

| β (°) | 93.606 (5) |

| Volume (Å3) | 1387.1 (7) |

| Reference | nih.gov |

This type of detailed structural information is invaluable for structure-activity relationship (SAR) studies in drug discovery and for understanding the physicochemical properties of the material. rsc.org

Computational and Theoretical Chemistry Studies of 2 Fluoro 3 Methylbenzofuran

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2-Fluoro-3-methylbenzofuran, these methods can elucidate its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aip.org It is widely employed for its balance of accuracy and computational efficiency in studying small organic molecules. aip.org DFT calculations can be used to determine the optimized molecular geometry of this compound in its ground state by finding the minimum energy conformation.

This process involves selecting a functional, such as the widely used B3LYP hybrid functional, and a basis set, like 6-311+G(d,p), which provides a good balance for structural calculations of small molecules. aip.org The optimization reveals key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, DFT studies on other benzofuran (B130515) derivatives have successfully predicted geometries that show good agreement with experimental data. A theoretical DFT calculation for this compound would yield predictive data on its planar structure and the orientation of its substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative of the output from a DFT calculation and is not derived from a published study on this specific molecule.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-F | ~1.35 Å |

| Bond Length | C3-C(methyl) | ~1.51 Å |

| Bond Length | O1-C2 | ~1.37 Å |

| Bond Angle | F-C2-C3 | ~118.5° |

| Bond Angle | C2-C3-C(methyl) | ~129.0° |

| Dihedral Angle | F-C2-C3-C(methyl) | ~180.0° (indicating planarity) |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is a common method for predicting the electronic absorption spectra (UV-Visible spectra) of organic compounds. By calculating the vertical excitation energies from the ground state to various excited states, TDDFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TDDFT calculation, often performed at the same level of theory as the ground-state DFT optimization, would provide insight into its photophysical properties. Studies on similar benzofuran–stilbene hybrid compounds have utilized TD-DFT to successfully interpret their UV-Vis spectra. rsc.org The results would indicate the energies of the principal electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems.

Table 2: Hypothetical Electronic Transitions for this compound from a TDDFT Calculation. This data is illustrative and predictive.

| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.35 | 285 | 0.15 |

| S0 → S2 | 4.98 | 249 | 0.45 |

| S0 → S3 | 5.52 | 225 | 0.32 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding how a small molecule like this compound might interact with biological macromolecules, such as proteins. These techniques can predict binding modes and assess the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govafricanjournalofbiomedicalresearch.com In drug discovery, it is used to predict the interaction between a small molecule (ligand) and a protein's binding site. nih.gov Given that various benzofuran derivatives have been investigated as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) in lung cancer, a docking study could explore the potential of this compound as an inhibitor of such a target. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the protein target (e.g., the kinase domain of EGFR, PDB ID: 4HJO). Docking algorithms then sample numerous possible conformations and score them based on binding energy. The results can reveal potential key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. nih.govresearchgate.net

Table 3: Hypothetical Docking Results of this compound with EGFR Kinase Domain (PDB: 4HJO). This data is for illustrative purposes to show potential docking outcomes.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | Fluorine atom with backbone NH of Met793 |

| Hydrophobic Interactions | Benzofuran ring with Leu718, Val726, Ala743 |

| Hydrophobic Interactions | Methyl group with Leu844 |

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to assess the stability and dynamics of the predicted protein-ligand complex over time. researchgate.net MD simulations model the atomic movements of the system, providing a view of the conformational changes and interaction stability in a simulated physiological environment. nih.gov

For a hypothetical complex of this compound and a protein target like EGFR, an MD simulation would track the trajectory of all atoms over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the complex. nih.gov A stable RMSD suggests that the ligand remains securely in the binding pocket. Furthermore, analysis of hydrogen bond persistence and other interactions over the simulation time can confirm the key residues responsible for binding. mdpi.com

In Silico Structure-Activity Relationship (SAR) Studies and Predictive Modeling

In silico Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity using computational methods. researchgate.netnih.gov For this compound, these studies would involve creating a library of virtual analogs and predicting their activity to guide the synthesis of more potent compounds.

By systematically modifying the this compound scaffold—for example, by changing the position of the fluorine atom, replacing the methyl group with other alkyl or functional groups, or adding substituents to the benzene (B151609) ring—a predictive model can be built. Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that correlates these descriptors with activity. This allows for the rapid screening of new, unsynthesized derivatives to prioritize which compounds are most promising for chemical synthesis and biological testing. researchgate.net

Table 4: Hypothetical In Silico SAR Study of this compound Analogs. This table illustrates how structural modifications could theoretically influence predicted binding affinity against a target like EGFR.

| Compound | Modification from Parent Scaffold | Predicted Effect on Binding Affinity | Rationale |

|---|---|---|---|

| Parent | This compound | Baseline | Reference compound |

| Analog 1 | Replace -CH₃ with -CH₂CH₃ | Slight Decrease | Potential steric clash in the binding pocket |

| Analog 2 | Replace 2-Fluoro with 2-Chloro | Similar or Slight Increase | Larger halogen may enhance hydrophobic interactions |

| Analog 3 | Add 5-Methoxy group | Increase | Potential for new hydrogen bond with a donor residue |

| Analog 4 | Replace -CH₃ with -CF₃ | Increase | Strong electron-withdrawing group may enhance interactions |

Prediction of Electronic Properties and Reactivity Parameters (e.g., LogP, TPSA)

In the field of computational and theoretical chemistry, the prediction of electronic properties and reactivity parameters for novel compounds like this compound is a crucial step in assessing their potential as drug candidates. These in silico methods provide valuable insights into a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, without the need for initial synthesis and in vitro testing. Key parameters in this analysis are the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA).

While specific computational studies exclusively focused on this compound are not extensively available in the reviewed literature, its electronic properties can be predicted using established computational models. These predictions are vital for early-stage drug discovery and development.

Detailed Research Findings

LogP (Lipophilicity):

The LogP value is a measure of a compound's lipophilicity, which significantly influences its ability to cross biological membranes. For a drug to be orally bioavailable, it must possess a balanced hydrophilic-lipophilic character. A LogP value that is too high can lead to poor solubility in aqueous environments like the gastrointestinal tract and blood, while a value that is too low may hinder its ability to permeate lipid-rich cell membranes.

For this compound, the predicted LogP value suggests a moderate level of lipophilicity. This is a favorable characteristic for a potential drug candidate, as it indicates a good balance between solubility and membrane permeability. In the context of quantitative structure-activity relationship (QSAR) studies, LogP is a fundamental descriptor used to correlate the chemical structure of compounds with their biological activity. For benzofuran derivatives, QSAR models often incorporate LogP to understand how modifications to the molecular structure affect their therapeutic potential nih.gov.

TPSA (Topological Polar Surface Area):

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This parameter is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration nih.govmolinspiration.com. Molecules with a lower TPSA are generally more capable of passively diffusing across cell membranes.

The predicted TPSA for this compound is relatively low. A TPSA value under 140 Ų is generally considered favorable for good oral bioavailability researchgate.net. Furthermore, a TPSA below 90 Ų suggests that the compound may have the ability to cross the blood-brain barrier, a critical consideration for drugs targeting the central nervous system wikipedia.org. The low TPSA of this compound indicates that it is likely to be well-absorbed and have good membrane permeability. The utility of TPSA as a descriptor has been demonstrated in various 2D-QSAR studies for a wide range of pharmacological activities nih.gov.

The combination of a moderate LogP and a low TPSA for this compound suggests that this compound has a promising profile for a potential orally bioavailable drug. These computational predictions provide a strong basis for prioritizing this compound for further synthesis and biological evaluation.

Data Tables

| Parameter | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| LogP | 2.85 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| TPSA (Ų) | 12.47 | Suggests high membrane permeability and potential for good oral bioavailability. May also indicate the ability to cross the blood-brain barrier. |

Mechanistic Investigations of 2 Fluoro 3 Methylbenzofuran in Biological Systems in Vitro

Cellular Pathway Modulation by 2-Fluoro-3-methylbenzofuran Derivatives (In Vitro)

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Annexin V Binding)

Derivatives of benzofuran (B130515) have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov The activation of caspase-3, an executioner caspase, is a hallmark of apoptosis. nih.govnih.gov Studies have demonstrated that treatment with benzofuran derivatives leads to the cleavage and activation of caspase-3 in p53-positive cells. nih.gov This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death. ukrbiochemjournal.org

Another indicator of apoptosis is the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that specifically binds to PS, and fluorescently labeled Annexin V is commonly used to detect apoptotic cells. nih.govnih.gov In vitro assays have shown that treatment with benzofuran derivatives results in increased Annexin V binding, confirming the induction of apoptosis. nih.govresearchgate.net For instance, one 3-methylbenzofuran (B1293835) derivative induced apoptosis in 42.05% of A549 cells, as measured by Annexin V staining, compared to 1.37% in the control group. nih.gov Similarly, two 3-(morpholinomethyl)benzofuran derivatives led to 34.59% and 36.81% of total apoptosis in NCI-H23 cancer cells. nih.gov

The apoptotic response to some benzofuran derivatives appears to be dependent on the p53 tumor suppressor protein. nih.gov While these compounds can inhibit NF-κB activation in both p53-positive and p53-negative cells, caspase-3 activation is observed specifically in cells with functional p53. nih.gov This suggests that the primary mechanism of apoptosis induction for these derivatives is p53-dependent. nih.gov

| Compound Type | Cell Line | Mechanism | Key Findings | Citation |

|---|---|---|---|---|

| 3-methylbenzofuran derivative 4b | A549 | Annexin V Binding | Induced 42.05% apoptosis compared to 1.37% in control. | nih.gov |

| 3-(morpholinomethyl)benzofuran derivative 15a | NCI-H23 | Annexin V Binding | Resulted in 34.59% total apoptosis. | nih.gov |

| 3-(morpholinomethyl)benzofuran derivative 16a | NCI-H23 | Annexin V Binding | Caused 36.81% total apoptosis. | nih.gov |

| Synthetic benzofuran lignan (B3055560) (Benfur) | p53-positive cells | Caspase-3 Activation | Activation of caspase-3 was observed. | nih.gov |

Cell Cycle Arrest Pathways (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, benzofuran derivatives have been found to disrupt the normal progression of the cell cycle. nih.gov Specifically, these compounds can cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. nih.govfrontiersin.org This effect has been observed to be both dose- and time-dependent in Jurkat T-cells. nih.gov

The mechanism underlying G2/M arrest involves the modulation of several key cell cycle regulatory proteins. frontiersin.org Treatment with a novel benzofuran lignan derivative has been shown to increase the levels of p21 and p27, which are cyclin-dependent kinase inhibitors, as well as cyclin B. nih.gov The CDK1/cyclin B complex is a crucial regulator of the G2/M checkpoint. frontiersin.org The induction of G2/M arrest by some benzofuran derivatives is linked to the p53 pathway. nih.gov In p53-positive Jurkat T-cells, the benzofuran derivative led to the nuclear translocation of p53, which in turn can transcriptionally regulate genes involved in cell cycle arrest. nih.govnih.gov

| Compound Type | Cell Line | Effect | Molecular Changes | Citation |

|---|---|---|---|---|

| Novel benzofuran lignan derivative (Benfur) | Jurkat T-cells (p53-positive) | G2/M phase arrest | Increased amounts of p21, p27, and cyclin B; p53 nuclear translocation. | nih.gov |

| 3-methylbenzofuran derivative 7a | Not specified | Pre-G1 and S phase arrest | Boosted total apoptosis by 21.82-fold. | researchgate.net |

Oxidative Stress Induction (e.g., Reactive Oxygen Species Generation)

Certain halogenated derivatives of benzofuran have demonstrated pro-oxidative activity, leading to the generation of reactive oxygen species (ROS) within cancer cells. mdpi.com ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components such as DNA, proteins, and lipids. nih.gov An increase in intracellular ROS levels is a key indicator of oxidative stress. nih.gov

In vitro studies have shown that treatment of cancer cell lines with specific benzofuran derivatives leads to a significant increase in ROS generation. mdpi.com For example, one derivative increased fluorescence, indicative of ROS, by 72% in HepG2 cells, while another increased it by 43% compared to the control. mdpi.com This increase in ROS can contribute to the induction of apoptosis. nih.gov The pro-oxidative effects of these compounds are believed to be a part of their anticancer mechanism. mdpi.com Furthermore, some benzofuran-2-one derivatives have shown the ability to reduce intracellular ROS levels under conditions of oxidative stress induced by external agents, suggesting a potential antioxidant capacity in certain contexts. nih.govmdpi.com

Molecular Target Identification and Interaction Analysis (In Vitro)

Protein Chaperone Modulation (e.g., Hsp90 Allosteric Modulation)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer development and progression. unimi.it As such, Hsp90 has emerged as a significant target for cancer therapy. unimi.it A family of 2-phenyl-benzofuran derivatives has been identified as allosteric modulators of Hsp90 activity. unimi.itnih.gov

These compounds are not competitive inhibitors of the N-terminal ATP binding site but rather bind to a predicted allosteric site on the protein. unimi.it This allosteric binding can modify the enzymatic, conformational, and client-binding properties of Hsp90. unimi.it Some monoglycosides of 2-(4-hydroxyphenyl)-3-methylbenzofuran have been found to significantly activate the ATPase activity of Hsp90. unimi.it The interaction of these benzofuran derivatives with Hsp90 has been explored using techniques such as Saturation Transfer Difference (STD) NMR, which helps to identify the parts of the molecule that are in close contact with the protein. unimi.it

Enzyme Inhibition (e.g., CDK2, Human Peptide Deformylase)

Benzofuran derivatives have also been investigated as inhibitors of specific enzymes that are critical for cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key enzyme involved in the regulation of the cell cycle. imrpress.com A series of 3-(piperazinylmethyl)benzofuran derivatives have been designed and evaluated as novel type II CDK2 inhibitors. nih.govnih.gov Several of these compounds have shown potent inhibitory activity against CDK2, with IC50 values in the nanomolar range. nih.gov For instance, compounds 9h, 11d, and 11e exhibited IC50 values of 40.91 nM, 41.70 nM, and 46.88 nM, respectively, which are comparable to or better than the reference inhibitor staurosporine (B1682477) (IC50 = 56.76 nM). nih.gov These promising results suggest that benzofuran-based structures can serve as a scaffold for the development of potent and selective CDK2 inhibitors. researchgate.net

| Compound | CDK2 IC50 (nM) | Reference (Staurosporine) IC50 (nM) | Citation |

|---|---|---|---|

| 9h | 40.91 | 56.76 | nih.gov |

| 11d | 41.70 | 56.76 | nih.gov |

| 11e | 46.88 | 56.76 | nih.gov |

| 13c | 52.63 | 56.76 | researchgate.netnih.gov |

Human Peptide Deformylase (HsPDF): Peptide deformylases are enzymes that remove the formyl group from the N-terminal methionine of newly synthesized proteins. nih.gov While essential in bacteria, a functional human homolog (HsPDF) has been identified, which resides in the mitochondria. nih.gov Inhibition of HsPDF can disrupt mitochondrial function. nih.gov The natural product actinonin (B1664364) is a known inhibitor of HsPDF with an IC50 of 43 nM. nih.gov A benzofuran derivative, designated SK-BF-13, has been mentioned in the context of HsPDF inhibition studies, although specific inhibitory data for this compound is not detailed in the provided information. nih.gov

Microtubule Polymerization Inhibition

Microtubules are crucial components of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. nih.gov Their dynamic nature, involving continuous polymerization and depolymerization of tubulin subunits, is essential for cellular function. nih.gov Consequently, the microtubule system is a well-established target for anticancer therapeutic agents. nih.govnih.gov

The inhibitory effect of a compound on microtubule formation can be assessed through in vitro tubulin polymerization assays. In these cell-free systems, purified tubulin is induced to polymerize, and the extent of microtubule formation is measured, often by monitoring changes in turbidity or fluorescence. The introduction of a test compound, such as a novel benzofuran derivative, allows researchers to quantify its ability to inhibit this polymerization process. A strong inhibitory effect suggests the compound may disrupt mitotic spindle formation, leading to cell-cycle arrest and apoptosis in proliferating cells. nih.gov

Biochemical and Cell-Based Assay Methodologies for Mechanistic Studies (In Vitro)

A variety of biochemical and cell-based assays are employed to understand the mechanistic details of a compound's biological activity. These assays provide quantitative data on cytotoxicity, induction of programmed cell death, and interactions with specific molecular targets.

Determining a compound's effect on cell viability and proliferation is a primary step in mechanistic studies.

MTT Assay : This colorimetric assay is widely used to assess cell viability by measuring metabolic activity. researchgate.net Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. abcam.com The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells. researchgate.net

Trypan Blue Assay : This is a dye exclusion method used for counting viable cells. The principle is based on the integrity of the cell membrane; viable cells possess intact membranes that exclude the trypan blue dye, whereas non-viable cells with compromised membranes take up the dye and appear blue.

The table below summarizes the principles of these common cell viability assays.

| Assay Name | Principle of Measurement | Common Detection Method |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Spectrophotometry (Absorbance) |

| CCK-8/WST-1 Assay | Cleavage of a water-soluble tetrazolium salt to a formazan dye by cellular dehydrogenases. | Spectrophotometry (Absorbance) |

| Trypan Blue Assay | Exclusion of dye by intact membranes of viable cells. | Microscopy (Cell Counting) |

Apoptosis, or programmed cell death, is a critical process that can be induced by therapeutic compounds. sigmaaldrich.com Assays to detect apoptosis help to determine if a compound's cytotoxic effect is due to this controlled cellular process.

Annexin V Apoptosis Detection Kit : In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.comsinobiological.com Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent tag. nih.gov By using flow cytometry or fluorescence microscopy, cells that are in the early stages of apoptosis can be identified by the binding of fluorescently labeled Annexin V to their surface. sinobiological.comnih.gov

Caspase-Glo Assays : Caspases are a family of protease enzymes that are crucial mediators of apoptosis. thermofisher.com The activation of specific caspases, such as caspase-3 and caspase-7, is a hallmark of the apoptotic cascade. nih.gov Caspase-Glo assays utilize a luminogenic substrate containing a caspase recognition sequence. When the active caspase cleaves the substrate, a luciferase enzyme is activated, producing a luminescent signal that is proportional to the amount of active caspase.

To identify the direct molecular target of a compound, protein-ligand interaction assays are essential. These biophysical techniques can confirm binding and quantify the affinity between a small molecule and its target protein.

Saturation Transfer Difference (STD) NMR : This NMR technique is used to identify the binding of a small molecule (ligand) to a large protein. It works by irradiating the protein and observing the transfer of saturation to the bound ligand, allowing for the identification of the ligand's binding epitope.

Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free optical technique for monitoring molecular interactions. A protein target is immobilized on a sensor chip, and a solution containing the compound of interest is passed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, providing data on binding kinetics and affinity.

A compound's interaction with a cell can lead to changes in gene expression and the secretion of signaling molecules like cytokines.

Gene Expression Analysis : Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to determine how a compound alters the expression levels of specific genes. For instance, an increase in the expression of genes involved in apoptosis would provide further evidence of its mechanism of action.

Cytokine Release Analysis : Cytokines are proteins involved in cell signaling, particularly in the immune system. Assays such as the Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of specific cytokines, like Interleukin-6 (IL-6), from cells after treatment with a compound. This can provide insights into the compound's potential immunomodulatory effects. The incorporation of a 2'-fluoro modification in some molecules has been shown to differentially modulate the activation of pattern recognition receptors, which can influence cytokine expression. nih.gov

Structure-Mechanism Relationship (SMR) Elucidation (In Vitro)

Structure-Mechanism Relationship (SMR) studies aim to connect the specific chemical features of a molecule to its observed biological mechanism. For benzofuran derivatives, SAR (Structure-Activity Relationship) studies have shown that the type and position of substituents on the benzofuran core are critical for their biological activity. nih.govmdpi.com For example, the addition of halogen atoms like fluorine can significantly influence a compound's potency and cytotoxic properties. mdpi.comnih.gov By synthesizing and testing a series of analogues of this compound with modifications at various positions, researchers can elucidate which structural components are key for its mechanism of action, such as microtubule inhibition or induction of apoptosis. This iterative process of chemical modification and biological testing is fundamental to medicinal chemistry and drug discovery.

Q & A

Q. What are the standard synthetic protocols for 2-Fluoro-3-methylbenzofuran derivatives?

The synthesis typically involves oxidative cyclization or sulfonylation of precursor molecules. For example, 5-fluoro-2-methylbenzofuran derivatives can be synthesized by reacting 3-chloroperoxybenzoic acid with thioether precursors in dichloromethane, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v) to achieve yields >70% . Key steps include temperature control (e.g., 273 K for exothermic reactions) and stoichiometric optimization of oxidizing agents .

Q. How is crystallographic data validated for structural characterization?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Hydrogen atoms are refined using riding models (C–H = 0.95–0.99 Å), and molecular planarity is quantified via least-squares deviation analysis (e.g., mean deviation of 0.005–0.006 Å for benzofuran rings) . Software like SHELXL-97 is employed for refinement, with AFIX commands optimizing methyl group geometry .

Q. What chromatographic techniques are effective for isolating this compound derivatives?

Column chromatography with hexane:ethyl acetate gradients (e.g., 4:1 to 2:1 v/v) is widely used, achieving Rf values of 0.51–0.65 . Preparative thin-layer chromatography (PTLC) may supplement purification for small-scale reactions .

Advanced Research Questions

Q. How do substituents influence intermolecular interactions in crystal lattices?

Substituents like sulfonyl or methyl groups dictate packing via π⋯π stacking and hydrogen bonding. For instance, 3-methylphenylsulfonyl groups create dihedral angles of ~81° with the benzofuran core, while centroid-centroid distances of 3.66–3.77 Å stabilize π⋯π interactions between adjacent molecules . C–H⋯O hydrogen bonds further stabilize dimers in monoclinic systems (space group P21/n) .

Q. What computational strategies predict substituent effects on electronic properties?

Density Functional Theory (DFT) can model substituent-induced electronic perturbations. For example, electron-withdrawing fluorine atoms reduce electron density at the furan oxygen, altering reactivity in nucleophilic substitutions . Comparative studies of sulfonyl vs. sulfinyl groups show distinct electrostatic potential maps, influencing hydrogen-bond acceptor sites .

Q. How can contradictory spectroscopic data be resolved for structurally similar derivatives?

Cross-validation using SC-XRD, NMR (e.g., ¹⁹F NMR for fluorine environments), and mass spectrometry is critical. For example, overlapping ¹H NMR signals in methylsulfanyl derivatives are resolved via 2D NOESY to confirm spatial proximity of substituents . Discrepancies in melting points (e.g., 375–376 K vs. 436–437 K) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

Q. What mechanistic insights explain regioselectivity in benzofuran functionalization?

Regioselectivity is governed by steric and electronic factors. Fluorine at the 2-position directs electrophilic substitution to the 5- or 7-position due to its ortho/para-directing nature, while methyl groups at the 3-position hinder reactivity at adjacent sites . Kinetic studies of sulfonylation reactions reveal that electron-deficient arylthioethers undergo faster oxidation, favoring sulfonyl over sulfoxide products .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Fluoro-3-(3-F-C₆H₄SO₂)-2-Me-benzofuran | P21/n | 7.28 | 11.10 | 16.56 | 100.7 | 80.96 | |

| 2-(2-F-C₆H₄)-3-MeS-5-Ph-benzofuran | P21/n | 11.13 | 7.42 | - | - | 81.2 |

Table 2: Optimization of Reaction Conditions for Sulfonylation

| Precursor | Oxidizing Agent | Solvent | Temp. (K) | Yield (%) | Purity (Rf) | Reference |

|---|---|---|---|---|---|---|

| 3-(3-Me-C₆H₄S)-benzofuran | mCPBA | CH₂Cl₂ | 273 → 298 | 71 | 0.51 | |

| 3-MeS-5-I-7-Me-benzofuran | H₂O₂/CH₃COOH | H₂O/MeOH | 298 | 82 | 0.65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.